molecular formula C₄H₁₃N₃O₂S₂ B1140005 N-(Dithiocarboxy)sarcosine Diammonium Salt CAS No. 29664-09-3

N-(Dithiocarboxy)sarcosine Diammonium Salt

Cat. No.: B1140005
CAS No.: 29664-09-3
M. Wt: 199.29
InChI Key:
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Mechanism of Action

“N-(Dithiocarboxy)sarcosine Diammonium Salt” acts as a hydrophilic spin trap in the study of nitric oxide when bound to Fe2+ .

Safety and Hazards

The safety data sheet for “N-(Dithiocarboxy)sarcosine Diammonium Salt” advises avoiding contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt involves the reaction of sarcosine with carbon disulfide in the presence of ammonium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often obtained as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .

Comparison with Similar Compounds

  • N-(Dithiocarboxy)sarcosine Disodium Salt Dihydrate
  • N-(Dithiocarboxy)sarcosine Dipotassium Salt
  • N-(Dithiocarboxy)sarcosine Calcium Salt

Comparison: N-(Dithiocarboxy)sarcosine Diammonium Salt is unique in its ammonium salt form, which provides specific solubility and reactivity characteristics. Compared to its sodium, potassium, and calcium counterparts, the diammonium salt may offer different binding affinities and reaction profiles with metal ions .

Properties

IUPAC Name

azane;2-[dithiocarboxy(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQESGTMHPWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=S)S.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724541
Record name N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29664-09-3
Record name N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) interact with Mercury(II) ions, and what are the downstream effects relevant to analytical chemistry?

A1: this compound (DTCS) acts as a chelating agent, selectively binding to Mercury(II) ions to form a stable Hg-DTCS chelate. [] This chelation occurs at a pH of 1, allowing for extraction of the Hg-DTCS complex into an organic solvent (1-hexanol in the study). [] This extraction step is crucial for separating mercury from the sample matrix, improving the selectivity and sensitivity of subsequent analytical detection. [] Once extracted, the Hg-DTCS chelate can be further modified through ligand exchange with hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC) during reversed-phase HPLC analysis. This exchange forms a more easily detectable Hg-HMDC chelate for sensitive quantification using photometric detection at 280 nm. []

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